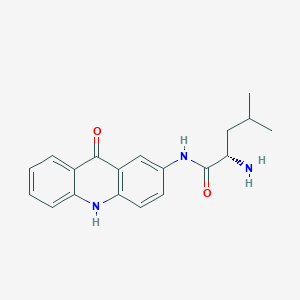

N-(L-Leucyl)-2-aminoacridone

Description

Significance of Acridone-Based Scaffolds in Chemical Biology

The acridone (B373769) core, a tricyclic aromatic ring system, is considered a "privileged scaffold" in medicinal chemistry and chemical biology. nih.gov Its significance stems from a combination of unique physicochemical properties. The planar nature of the acridone ring allows it to intercalate between the base pairs of DNA, a mechanism that has been extensively exploited in the development of anticancer agents. jchps.comresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is a key strategy in oncology. jchps.commdpi.com

Furthermore, many acridone derivatives are highly fluorescent, a property that makes them valuable as probes for monitoring biological events. nih.govjchps.com The fluorescence of these molecules can be sensitive to their local environment, allowing for the design of sensors for ions like ATP/ADP or for tracking cellular processes through imaging. nih.govmdpi.com The acridone structure is also amenable to chemical modification at various positions, enabling chemists to fine-tune its biological activity, solubility, and spectral properties. researchgate.netmdpi.com This versatility has led to the development of acridone-based compounds with a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties. nih.gov

| Property of Acridone Scaffold | Significance in Chemical Biology | Example Application |

| Planarity | Enables intercalation into DNA double helix. jchps.comresearchgate.net | Development of DNA-targeting anticancer drugs. jchps.com |

| Fluorescence | Allows for use as a reporter molecule in assays and imaging. nih.govmdpi.com | Fluorescent probes for monitoring metabolic events (e.g., ATP levels). nih.gov |

| Chemical Modifiability | Permits fine-tuning of biological and physical properties. researchgate.net | Synthesis of derivatives with enhanced solubility and target specificity. researchgate.netmdpi.com |

| Bioactivity Spectrum | Serves as a core for various therapeutic agents. nih.gov | Development of antibacterial, antiviral, and antimalarial drugs. nih.gov |

Role of L-Leucine Moieties in Biomolecular Recognition and Design

L-leucine is an essential amino acid recognized for its significant role in defining protein structure and mediating molecular recognition events. Its bulky, hydrophobic isobutyl side chain influences the folding of polypeptide chains, and it is known to have a high propensity for forming alpha-helical secondary structures. acs.org In the field of biomolecular design, the L-leucine moiety is frequently incorporated into synthetic peptides and other molecules to direct their conformation and to serve as a specific recognition element. acs.orgnih.gov

A primary application of the L-leucine moiety is in the design of substrates and inhibitors for specific enzymes. Leucine (B10760876) aminopeptidase (B13392206) (LAP) is a key enzyme that selectively cleaves leucine residues from the N-terminus of proteins and peptides. Consequently, molecules featuring an N-terminal L-leucine can be designed as specific probes or inhibitors for LAP. rsc.org By attaching L-leucine to a reporter group, such as a fluorophore, researchers can create a substrate that produces a detectable signal upon enzymatic cleavage. rsc.org This strategy is widely used for quantifying enzyme activity in biological samples and for in-vivo imaging. rsc.org The specific interaction between the leucine side chain and the enzyme's active site provides the basis for this targeted molecular recognition.

Historical Development of Aminoacridone Derivatives in Academic Research

The history of acridine (B1665455) derivatives in research began over a century ago. The antibacterial properties of aminoacridines were first noted by Ehrlich and Benda in 1912, and compounds like proflavine (B1679165) (3,6-diaminoacridine) were used as topical antiseptics during World War I. oup.com In the following decades, research expanded to include their use as antimalarial agents, with quinacrine (B1676205) being a notable example used extensively during World War II. oup.com

In the latter half of the 20th century, the focus shifted towards their potential as anticancer agents, driven by the discovery of their DNA intercalating properties. frontiersin.orgnih.gov This led to the development of clinically used drugs such as amsacrine, a 9-aminoacridine (B1665356) derivative, for the treatment of leukemia. frontiersin.org Research efforts were dedicated to synthesizing and evaluating a vast library of aminoacridone and aminoacridine derivatives to improve efficacy and reduce toxicity, often by modifying the substituents on the acridine ring and the side chains attached to the amino groups. frontiersin.orgnih.gov

More recently, the inherent fluorescence of the acridine and acridone nucleus has been harnessed for applications beyond therapeutics. Aminoacridone derivatives have been developed as sensitive fluorescent labels for the analysis of carbohydrates and as fluorogenic substrates for detecting enzyme activity. chemsrc.comgoogle.comnih.gov For instance, coupling amino acids to 2-aminoacridone (B130535) has been shown to create substrates for peptidases, where enzymatic cleavage releases the highly fluorescent 2-aminoacridone, generating a measurable signal. plos.orgresearchgate.net This evolution from simple dyes to targeted drugs and sophisticated diagnostic tools highlights the enduring utility of the aminoacridone scaffold in scientific research. nih.govresearchgate.net

Overview of Research Gaps and Future Directions for N-(L-Leucyl)-2-aminoacridone

While the individual components of N-(L-Leucyl)-2-aminoacridone are well-studied, specific academic research focusing on this particular conjugate is not extensively documented in the literature. The synthesis and evaluation of related compounds, such as N-(L-Alanyl)-2-aminoacridone and N-(β-Alanyl)-2-aminoacridone, have been reported for the detection of aminopeptidase activity in clinically important microorganisms. nih.govplos.orgresearchgate.net These studies establish a clear precedent for using N-acyl-2-aminoacridone derivatives as fluorogenic enzyme substrates.

The primary research gap is the formal synthesis, characterization, and biological evaluation of N-(L-Leucyl)-2-aminoacridone itself. Based on its structure, the compound is hypothesized to be a specific fluorogenic substrate for leucine aminopeptidase (LAP).

Key Research Gaps:

Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol and full characterization of the compound's chemical and photophysical properties (e.g., absorption, fluorescence quantum yield, and lifetime of both the substrate and the cleaved product, 2-aminoacridone) are lacking.

Enzymatic Kinetics: There is no published data on the kinetic parameters (K_m, k_cat) of its interaction with leucine aminopeptidase.

Specificity Profile: The selectivity of N-(L-Leucyl)-2-aminoacridone for LAP over other proteases has not been systematically evaluated.

Application in Biological Systems: While related compounds have been used to detect bacteria, the utility of the L-leucyl derivative for detecting LAP activity in mammalian cells, tissues, or clinical samples remains unexplored.

Future Research Directions:

Structure

3D Structure

Properties

Molecular Formula |

C19H21N3O2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-(9-oxo-10H-acridin-2-yl)pentanamide |

InChI |

InChI=1S/C19H21N3O2/c1-11(2)9-15(20)19(24)21-12-7-8-17-14(10-12)18(23)13-5-3-4-6-16(13)22-17/h3-8,10-11,15H,9,20H2,1-2H3,(H,21,24)(H,22,23)/t15-/m0/s1 |

InChI Key |

SKTYNEUNWSKXMK-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N L Leucyl 2 Aminoacridone

Advanced Synthetic Routes to the 2-Aminoacridone (B130535) Core

The 2-aminoacridone moiety serves as the foundational chromophore of the target molecule. Its synthesis can be approached through several established and modern organic chemistry reactions.

Optimization of Reaction Conditions and Yields

Classical routes to the acridone (B373769) skeleton often rely on the Ullmann condensation, which involves the copper-catalyzed reaction of an aniline (B41778) with an ortho-halogenated benzoic acid, followed by an acid-induced ring closure. sorbonne-universite.frwikipedia.org While effective, this method often requires high temperatures and stoichiometric amounts of copper. wikipedia.org

More contemporary and efficient methods include the palladium-catalyzed Buchwald-Hartwig amination. sorbonne-universite.fruq.edu.auresearchgate.net This cross-coupling reaction offers a versatile and high-yielding approach to form the pivotal C-N bond necessary for constructing the acridone ring system. sorbonne-universite.fruq.edu.au Researchers have optimized these conditions, demonstrating that a variety of substituted anilines and amines can be used, achieving yields of up to 95%. sorbonne-universite.fr The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that have been fine-tuned to maximize yield and purity. Microwave-assisted Buchwald-Hartwig double amination has also emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times. acs.org

Another key step in some synthetic pathways is the reduction of a nitro group to an amine. For instance, the synthesis of the 2-aminoacridone core can begin with the alkylation of 2-nitroacridone, followed by the reduction of the nitro group to afford the desired 2-aminoacridone. plos.org

Stereoselective Synthesis Approaches for Chiral Centers

While the 2-aminoacridone core itself is achiral, the introduction of chiral centers can be a key objective in the synthesis of more complex analogs. Stereoselective synthesis is crucial when designing molecules with specific biological targets, as the three-dimensional arrangement of atoms can dramatically influence activity. mdpi.com Photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives, which could then be incorporated into the acridone structure. nih.govrsc.org This method allows for the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to highly functionalized and stereochemically defined building blocks. nih.gov

Coupling Methodologies for L-Leucine Integration

Once the 2-aminoacridone core is synthesized, the next critical step is the attachment of the L-leucine moiety. This is typically achieved through standard peptide coupling techniques.

Peptide Coupling Reagents and Strategies

A wide array of peptide coupling reagents is available to facilitate the formation of the amide bond between the 2-amino group of the acridone and the carboxylic acid of L-leucine. peptide.comuni-kiel.deuniurb.itsigmaaldrich.combachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uni-kiel.desigmaaldrich.combachem.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, but can lead to racemization and the formation of insoluble byproducts. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, especially for sterically hindered amino acids, and can be used in excess to drive reactions to completion. sigmaaldrich.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reaction times and high yields, but can cause guanidinylation of the amino group if used in excess. sigmaaldrich.combachem.com |

The choice of reagent often depends on the specific substrates and the desired reaction conditions. For instance, HATU is known for its high reactivity and is often employed for difficult couplings. peptide.comsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization during the coupling process. peptide.comuniurb.it A common strategy involves activating the carboxylic acid of the protected L-leucine with the coupling reagent to form an active ester, which then readily reacts with the 2-aminoacridone. plos.org

Protecting Group Chemistry in N-(L-Leucyl)-2-aminoacridone Synthesis

Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions at reactive functional groups. organic-chemistry.orgwikipedia.orgpressbooks.pub In the synthesis of N-(L-Leucyl)-2-aminoacridone, the amino group of L-leucine must be protected before the coupling reaction. plos.org

Commonly used amino-protecting groups in peptide synthesis include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgub.edu The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Fmoc group is base-labile. organic-chemistry.orgwikipedia.org This orthogonality allows for selective deprotection at different stages of the synthesis. wikipedia.org

The synthesis of N-(L-Leucyl)-2-aminoacridone would therefore involve:

Protection of the amino group of L-leucine, for example, as Boc-L-leucine.

Coupling of the Boc-protected L-leucine with 2-aminoacridone using a suitable coupling reagent.

Deprotection of the Boc group to yield the final product, N-(L-Leucyl)-2-aminoacridone. plos.org

Structural Modifications and Analog Design of N-(L-Leucyl)-2-aminoacridone

The modular nature of the synthesis of N-(L-Leucyl)-2-aminoacridone allows for the straightforward design and synthesis of a wide range of structural analogs. These modifications can be introduced at several points in the synthetic scheme to explore structure-activity relationships.

Modifications can be made to the acridone core by using substituted anilines or benzoic acids in the initial cyclization reaction. sorbonne-universite.frrsc.org This allows for the introduction of various functional groups onto the aromatic rings of the acridone, which can influence the compound's electronic and steric properties.

Furthermore, the amino acid component can be readily varied. Instead of L-leucine, other natural or unnatural amino acids can be coupled to the 2-aminoacridone core. plos.orgresearchgate.net This allows for the exploration of how changes in the side chain of the amino acid affect the properties of the final molecule. For instance, researchers have synthesized L-alanyl and β-alanyl derivatives of 2-aminoacridone. plos.orgresearchgate.netnih.gov The synthesis of hybrid molecules, where the acridone scaffold is linked to other bioactive moieties, is another strategy to develop new compounds with potentially enhanced or dual modes of action. mdpi.com

Exploration of Acridone Ring Substitutions

The acridone core of N-(L-Leucyl)-2-aminoacridone is a key target for chemical modification to modulate its photophysical properties. The tricyclic acridone structure contains an electron-donating amine and an electron-withdrawing carbonyl group, which are fundamental to its fluorescence. nih.gov Functionalization of the acridone ring can be achieved at the amine (N-substitution), the carbonyl group, and the phenyl rings. nih.gov

One of the most studied approaches is the introduction of functional groups onto the phenyl rings of the acridone moiety. nih.gov This is often accomplished through halogenation of the ring, followed by well-established cross-coupling reactions. nih.gov These substitutions can significantly influence the electronic properties and, consequently, the fluorescence characteristics of the molecule.

N-substitution of the acridone with electron-donating groups is another strategy to tune the molecule's properties. nih.gov For instance, the introduction of groups like triphenylamine (B166846) or methoxyphenyl at the amino position has been explored. nih.gov These modifications can lead to systems with intramolecular charge transfer (ICT) characteristics and tunable aggregation-induced emission. nih.gov The synthesis of such N-substituted acridone derivatives can be achieved through methods like the copper-catalyzed Ullmann amination. nih.gov

Furthermore, the carbonyl group of the acridone can be functionalized. This typically involves the formation of a carbon-carbon double bond with another functional group, such as malononitrile (B47326) or fluorene, leading to molecules with variable color upon external stimuli. nih.gov

Table 1: Examples of Acridone Ring Substitutions and Their Effects

| Substitution Position | Substituent | Synthetic Method | Potential Effect on Properties |

| Phenyl Ring | Halogens | Halogenation | Intermediate for further functionalization via cross-coupling reactions. nih.gov |

| Amino Group (N-substitution) | Triphenylamine | Copper-catalyzed Ullmann amination | Induces intramolecular charge transfer (ICT) and tunable aggregation-induced emission. nih.gov |

| Amino Group (N-substitution) | Methoxyphenyl | Copper-catalyzed Ullmann amination | Modulates electronic and photophysical properties. nih.gov |

| Carbonyl Group | Malononitrile | Condensation reaction | Creates molecules with variable color upon external stimuli. nih.gov |

| Carbonyl Group | Fluorene | Condensation reaction | Creates molecules with variable color upon external stimuli. nih.gov |

Modifications of the L-Leucyl Side Chain

The L-Leucyl side chain of N-(L-Leucyl)-2-aminoacridone serves as a recognition element, particularly in the context of enzyme-targeted fluorescent probes. Modifications to this amino acid side chain can alter the substrate specificity and reactivity.

While direct modifications to the isobutyl group of the leucine (B10760876) residue are less commonly reported in the context of this specific compound, the general principles of amino acid and peptide synthesis allow for a wide range of alterations. Standard peptide synthesis methodologies, both in solution and on solid phase, can be adapted to introduce different amino acid residues in place of L-leucine. google.com For example, derivatives with L-alanine and β-alanine have been synthesized to create fluorogenic substrates for detecting aminopeptidase (B13392206) activity in microorganisms. plos.orgresearchgate.netnih.gov

The synthesis of such derivatives typically involves coupling the desired amino acid to the 2-aminoacridone core. For instance, the synthesis of N-(L-alanyl)-2-aminoacridone has been described. plos.orgresearchgate.net This involves the use of protected amino acids and coupling reagents to form the amide bond.

Table 2: Examples of L-Leucyl Side Chain Modifications

| Modification | Example Derivative | Synthetic Approach | Application |

| Replacement of L-Leucine | N-(L-Alanyl)-2-aminoacridone | Peptide coupling | Detection of L-alanine aminopeptidase activity. plos.orgresearchgate.netnih.gov |

| Replacement of L-Leucine | N-(β-Alanyl)-2-aminoacridone | Peptide coupling | Detection of β-alanyl aminopeptidase activity. plos.orgresearchgate.netnih.gov |

| Replacement of L-Leucine | N-(L-Phenylalanyl)-2-aminoacridone | Peptide coupling | Potential for targeting different peptidases. chemsrc.com |

Linker Chemistry for Conjugation (e.g., to probes or biomolecules)

To utilize N-(L-Leucyl)-2-aminoacridone as a fluorescent label or probe, it often needs to be conjugated to other molecules, such as biomolecules or targeting moieties. This is achieved through the use of bifunctional linkers.

One common strategy involves the use of carbodiimide (B86325) cross-linker chemistry. acs.org This method can be employed to conjugate molecules with carboxylic acid groups to primary amines. For instance, a bifunctional linker like 4-(4-acetylphenoxy)butanoic acid (AcBut) has been used to connect antibodies to cytotoxic agents. nih.gov

Another versatile approach is the use of N-hydroxysuccinimide (NHS) esters. nih.gov NHS esters react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds. nih.gov This chemistry is widely used for labeling proteins and other biomolecules.

Table 3: Common Linker Chemistries for Conjugation

| Linker Chemistry | Reactive Groups | Target Functional Groups | Example Application |

| Carbodiimide Chemistry | Carbodiimide (e.g., EDC) | Carboxylic acids and primary amines | Conjugation of targeting molecules to probes. acs.org |

| N-Hydroxysuccinimide (NHS) Ester Chemistry | NHS ester | Primary amines (e.g., lysine residues) | Labeling of proteins and antibodies. nih.gov |

| Aza-Michael Addition | Michael acceptors (e.g., maleimides) | Thiols (e.g., cysteine residues) | Site-specific protein modification. |

| "Click" Chemistry | Azides and alkynes | Azides and alkynes | Bioconjugation under mild conditions. |

Molecular Mechanisms of Action and Target Identification for N L Leucyl 2 Aminoacridone

Enzymatic Interactions and Modulatory Activities

N-(L-Leucyl)-2-aminoacridone is primarily recognized for its role as a fluorogenic substrate, which allows for the investigation of specific enzymatic activities. Its interaction with enzymes is the basis for its utility in various biochemical assays.

N-(L-Leucyl)-2-aminoacridone is not primarily an inhibitor but rather a highly specific substrate for Leucyl Aminopeptidase (B13392206) (LAP, EC 3.4.11.1). wikipedia.org LAPs are metalloenzymes that catalyze the hydrolysis of leucine (B10760876) residues from the N-terminus of peptides and proteins. wikipedia.org The interaction of N-(L-Leucyl)-2-aminoacridone with LAP is a hydrolytic cleavage.

The compound consists of an L-leucine residue linked to a 2-aminoacridone (B130535) fluorophore. In its intact state, the molecule is only weakly fluorescent. plos.org When LAP is present and active, it recognizes and cleaves the amide bond between the leucine and the 2-aminoacridone moiety. This enzymatic action releases the highly fluorescent 2-aminoacridone molecule. plos.org The resulting increase in fluorescence provides a direct and sensitive measure of LAP activity. plos.org This mechanism is a cornerstone for detecting and quantifying LAP in various settings, including the identification of microorganisms that possess the enzyme. plos.orgresearchgate.net

The enzymatic reaction can be summarized as follows:

| Reactant (Substrate) | Enzyme | Product 1 (Fluorophore) | Product 2 |

| N-(L-Leucyl)-2-aminoacridone (Weakly Fluorescent) | Leucyl Aminopeptidase (LAP) | 2-Aminoacridone (Highly Fluorescent) | L-Leucine |

This table illustrates the enzymatic hydrolysis of N-(L-Leucyl)-2-aminoacridone by Leucyl Aminopeptidase.

While the primary characterized interaction of N-(L-Leucyl)-2-aminoacridone is with peptidases like LAP, its core structure contains an acridine (B1665455) ring. Acridine derivatives are a well-known class of compounds that function as DNA intercalating agents and can act as topoisomerase poisons. nih.govethernet.edu.et DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.govebi.ac.uk

Topoisomerase poisons act by stabilizing the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to DNA breaks. nih.gov Although direct studies characterizing the binding of N-(L-Leucyl)-2-aminoacridone to topoisomerases are not prominent in the available literature, its acridine moiety suggests a potential for such interactions. The binding of acridine-based compounds to the DNA-topoisomerase complex is a known mechanism of anti-cancer and antimicrobial agents. nih.govmdpi.comresearchgate.net Therefore, it is plausible that N-(L-Leucyl)-2-aminoacridone could exhibit inhibitory activity toward type I or type II topoisomerases, though this would require empirical validation.

The kinetic characterization of the interaction between N-(L-Leucyl)-2-aminoacridone and Leucyl Aminopeptidase (LAP) is described by the Michaelis-Menten model. libretexts.org This model quantifies the efficiency and affinity of the enzyme for its substrate. The key parameters are:

Vmax : The maximum rate of the reaction at saturating substrate concentrations. azom.com

Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. azom.com

These parameters are determined by measuring the initial reaction rate at various concentrations of the N-(L-Leucyl)-2-aminoacridone substrate. azom.comnih.gov The rate of reaction is monitored by measuring the increase in fluorescence over time as the 2-aminoacridone is released. plos.org While specific Vmax and Km values for every LAP from every organism with this substrate are not compiled, the methodology is standard for enzyme kinetics.

The following table presents hypothetical kinetic data for the hydrolysis of N-(L-Leucyl)-2-aminoacridone by a generic LAP, illustrating the principles of Michaelis-Menten kinetics.

| Substrate Concentration [S] (µM) | Initial Velocity (V) (µmol/min) |

| 10 | 0.48 |

| 20 | 0.80 |

| 40 | 1.14 |

| 80 | 1.45 |

| 160 | 1.68 |

| 320 | 1.81 |

This interactive table shows hypothetical data for determining enzyme kinetic parameters. Based on this data, one could calculate a Km of approximately 45 µM and a Vmax of approximately 2.0 µmol/min.

Receptor Binding and Ligand-Target Engagement Studies

Radioligand binding assays are a powerful method used to characterize the interaction between a ligand and its receptor or enzyme target. giffordbioscience.comnih.gov This technique is used to determine the affinity of the ligand (Kd) and the density of binding sites (Bmax). psu.edu

In the context of N-(L-Leucyl)-2-aminoacridone, a radiolabeled version of the compound (e.g., labeled with tritium (B154650) [³H] or iodine [¹²⁵I]) could be synthesized. This radioligand would then be incubated with a preparation containing its target enzyme, LAP, such as purified enzyme or cell membrane fractions. giffordbioscience.comnih.gov The assay measures the amount of radioligand bound to the enzyme at equilibrium.

Saturation Assays : Performed by incubating the enzyme preparation with increasing concentrations of the radioligand to determine Kd and Bmax. psu.edu

Competition Assays : Performed by incubating the enzyme and a fixed concentration of the radioligand with increasing concentrations of a non-radiolabeled competing compound. This allows for the determination of the competitor's affinity (Ki). giffordbioscience.com

The unbound radioligand is separated from the enzyme-bound ligand by filtration, and the radioactivity of the bound fraction is measured. giffordbioscience.com

| Parameter | Description | Hypothetical Value for a Radiolabeled Analog |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the target sites are occupied at equilibrium. A lower Kd indicates higher affinity. | 50 nM |

| Bmax (Maximum Receptor Density) | The total concentration of binding sites in the tissue or cell preparation. | 1200 fmol/mg protein |

| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the sites if no radioligand were present. | Varies by competitor |

This table provides an example of the type of data obtained from radioligand binding assays.

Fluorescence Polarization (FP) is a solution-based technique ideal for studying molecular interactions in real-time and is particularly well-suited for fluorescent molecules like N-(L-Leucyl)-2-aminoacridone. nih.govnih.gov The principle is based on the rotational speed of a fluorophore. nih.gov

When N-(L-Leucyl)-2-aminoacridone, a relatively small molecule, is free in solution, it rotates rapidly. If excited with plane-polarized light, it will emit depolarized light, resulting in a low FP value. mdpi.comcam.ac.uk Upon binding to a much larger molecule, such as the enzyme Leucyl Aminopeptidase, the rotation of the complex is significantly slowed. nih.gov This slower tumbling results in the emission of light that remains highly polarized, leading to a high FP value.

This change in polarization can be used to quantify the binding affinity between the substrate and the enzyme without the need for physical separation of bound and free ligand. nih.govcam.ac.uk By titrating the enzyme with the fluorescent substrate, a binding curve can be generated to calculate the dissociation constant (Kd).

| Condition | Molecular State | Rotational Speed | Fluorescence Polarization (mP) |

| Substrate Only | Free N-(L-Leucyl)-2-aminoacridone | Fast | ~50 |

| Substrate + Enzyme | Enzyme-Bound N-(L-Leucyl)-2-aminoacridone | Slow | ~250 |

This interactive table demonstrates the principle of Fluorescence Polarization. The change in millipolarization (mP) units upon binding allows for the quantification of molecular interactions.

Thermal Proteome Profiling for Direct Target Engagement

Thermal Proteome Profiling (TPP) is a powerful method used to identify the direct protein targets of a small molecule within a complex biological system, such as a cell lysate or even in intact cells. dicp.ac.cnthermofisher.com The technique is based on the principle of ligand-induced thermal stabilization; when a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. biorxiv.org By measuring the thermal stability of thousands of proteins simultaneously across a temperature gradient, both in the presence and absence of the drug, researchers can identify proteins that show a significant shift in their melting temperature, indicating a direct binding interaction. thermofisher.combiorxiv.org

The TPP workflow allows for an unbiased, system-wide screening of protein-ligand interactions under near-physiological conditions. biorxiv.org This approach can not only identify primary targets but also uncover off-target interactions, which is crucial for understanding a compound's full biological activity and potential side effects. dicp.ac.cn While specific TPP studies for N-(L-Leucyl)-2-aminoacridone are not documented in the provided search results, this methodology represents a key strategy for its future target deconvolution. The technique has been successfully applied to identify targets for a range of molecules, from established drugs to novel chemical probes. dicp.ac.cnthermofisher.com

Table 1: Generalized Workflow for Thermal Proteome Profiling (TPP)

| Step | Description | Rationale |

| 1. Sample Preparation | Cells or cell lysates are divided into two groups: one treated with the compound of interest (e.g., N-(L-Leucyl)-2-aminoacridone) and a control group treated with a vehicle (e.g., DMSO). thermofisher.com | To compare the proteome's thermal stability with and without the ligand. |

| 2. Heat Challenge | Aliquots of both treated and control samples are heated to a range of different temperatures. biorxiv.org | To induce temperature-dependent protein denaturation and aggregation. |

| 3. Protein Solubilization | After heating, aggregated proteins are separated from the soluble fraction, typically by centrifugation. | The amount of soluble protein remaining at each temperature is the key measurement. |

| 4. Proteomic Analysis | The soluble protein fractions from each temperature point are prepared for analysis by quantitative mass spectrometry. thermofisher.com | To identify and quantify thousands of individual proteins in each sample. |

| 5. Data Analysis | "Melting curves" are generated for each identified protein, plotting the soluble fraction against temperature. A shift in the melting curve between the treated and control samples indicates a potential interaction. biorxiv.org | Ligand binding typically stabilizes a protein, shifting its melting curve to higher temperatures. dicp.ac.cn |

Nucleic Acid Interactions

The chemical structure of N-(L-Leucyl)-2-aminoacridone suggests a high likelihood of interaction with nucleic acids, a characteristic feature of the acridine scaffold.

The planar, aromatic ring system of the acridine core is a classic DNA intercalating motif. researchgate.net Intercalation involves the insertion of this planar structure between the base pairs of the DNA double helix. researchgate.net This mode of binding causes a conformational change in the DNA, which can disrupt its normal functions. researchgate.net Compounds such as amsacrine, an aminoacridine derivative, are potent intercalating antineoplastic agents. drugbank.com

In addition to intercalation, small molecules can interact with the grooves of the DNA helix. psu.edu The minor groove is a common binding site for various drugs. esr.ie The L-leucine moiety attached to the 2-aminoacridone could play a role in guiding the molecule's binding specificity, potentially favoring interactions within the DNA minor groove, a site often targeted by peptide-like molecules and other agents to disrupt DNA-protein interactions. psu.eduesr.ie The precise binding mode of N-(L-Leucyl)-2-aminoacridone would likely be a combination of these interactions, dictated by its three-dimensional structure and electronic properties.

Table 2: Comparison of Major DNA Binding Modes

| Binding Mode | Mechanism | Typical Ligand Structure | Consequence for DNA |

| Intercalation | Stacking interaction where a planar molecule inserts between DNA base pairs. researchgate.net | Flat, polycyclic aromatic systems (e.g., Acridines). drugbank.com | Unwinding and lengthening of the DNA helix; distortion of the sugar-phosphate backbone. researchgate.net |

| Groove Binding | Ligand fits into the minor or major groove of the DNA helix, interacting via hydrogen bonds, van der Waals forces, and electrostatic interactions. esr.ie | Often crescent-shaped molecules with hydrogen bond donors/acceptors (e.g., Distamycin, Netropsin). esr.ie | Minimal distortion of the overall DNA structure; can displace DNA-binding proteins. psu.edu |

By binding to DNA, compounds can interfere with essential cellular processes that rely on the DNA template, such as transcription and replication. psu.edu Intercalating agents can inhibit the progression of RNA polymerase along the DNA strand, thereby blocking the synthesis of messenger RNA (mRNA) and effectively silencing gene expression. mdpi.com Similarly, groove-binding agents can prevent the binding of transcription factors, which are necessary for the initiation of transcription. psu.edu

Interference with transcription subsequently affects translation, the process of protein synthesis from an mRNA template. google.com If mRNA is not produced, the corresponding protein cannot be synthesized. Furthermore, some compounds can directly target RNA. Peptide nucleic acids (PNAs), synthetic DNA analogs with a peptide-like backbone, can bind to complementary mRNA strands and block their translation by ribosomes. google.comgoogle.com Given that N-(L-Leucyl)-2-aminoacridone incorporates an amino acid, its potential to interact with and modulate the function of both DNA and RNA is a key area for investigation.

Cellular Pathway Perturbations

The interaction of a small molecule with its targets ultimately leads to broader effects on cellular pathways and processes.

Cellular signaling is a complex network of reactions that governs cellular function. nih.gov Small molecules can perturb these cascades by binding to key proteins such as receptors, kinases, or other enzymes. google.com The investigation of these perturbations can be carried out using various methods. For instance, researchers can monitor the activation of specific pathways, such as G-protein-coupled receptor signaling, by measuring downstream events like G-protein activation or arrestin translocation. nih.gov Modern proteomic techniques also allow for the mapping of changes in protein phosphorylation across the proteome, providing a global view of how signaling networks are rewired upon drug treatment. The specific signaling cascades affected by N-(L-Leucyl)-2-aminoacridone remain to be elucidated through such targeted studies.

Disruption of DNA integrity and cellular signaling often culminates in the modulation of fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). nih.govresearchgate.net For example, a related compound, 9-aminoacridine (B1665356), has been used as a positive control in studies investigating cell cycle arrest. cir-safety.org Other complex molecules containing leucine derivatives, such as the protease inhibitor N-acetyl-L-leucinyl-L-leucinyl-L-norleucinal, have been shown to induce cell cycle arrest at the G1/S boundary by causing the accumulation of tumor suppressor proteins like p53. nih.gov

Apoptosis is a common outcome for cells that have sustained significant DNA damage or pathway disruption that cannot be repaired. researchgate.net The induction of apoptosis is a key mechanism for many anti-cancer drugs. researchgate.net Whether N-(L-Leucyl)-2-aminoacridone influences these processes is a critical question. Assays that measure markers for cell cycle progression (e.g., cyclins and cyclin-dependent kinases) or apoptosis (e.g., caspase activation, DNA fragmentation) would be essential to determine its effects on cell fate.

Modulation of Proteostasis Pathways

Comprehensive searches of scientific databases and literature have not yielded any specific information on the modulation of proteostasis pathways by N-(L-Leucyl)-2-aminoacridone. Therefore, no detailed research findings or data tables can be presented in this section.

Preclinical Biological Activity and Mechanistic Studies of N L Leucyl 2 Aminoacridone

In Vitro Cellular Models

Evaluation in Microbial Cultures (e.g., for Detection or Antimicrobial Activity)

N-(L-Leucyl)-2-aminoacridone and its derivatives have been investigated for their utility in the detection of pathogenic microorganisms. These compounds function as fluorogenic enzyme substrates. When these substrates are acted upon by specific microbial enzymes, they release a fluorescent molecule, allowing for the detection and differentiation of various microorganisms. nih.gov

A significant challenge in using such substrates in solid growth media is the diffusion of the fluorescent product, which can complicate the analysis of mixed microbial cultures. nih.govresearchgate.net To address this, novel fluorogenic enzyme substrates based on N-substituted-2-aminoacridones have been developed. Derivatives based on the 2-amino-10-benzylacridone core, in particular, exhibit no apparent diffusion when incorporated into solid growth media. nih.govresearchgate.net

Upon enzymatic transformation, these substrates generate brightly fluorescent colonies that are easily distinguishable from the background medium due to a significant shift in emission wavelength. For instance, the substrate may have an emission wavelength (λem) of 445-450 nm, while the resulting fluorophore emits at 550 nm. nih.gov This clear contrast enhances the sensitivity of detection.

One such derivative, 2-(N-L-alanylamino)-10-benzylacridone, has proven particularly effective for detecting Gram-negative bacteria. Another, 2-(N-β-alanylamino)-10-benzylacridone, is well-suited for identifying Pseudomonas aeruginosa and Serratia marcescens. nih.govresearchgate.net The lack of diffusion of the fluorophore from the colonies, coupled with the high sensitivity of fluorescence emission, opens the possibility of using automated fluorescence microscopy to detect microcolonies, potentially speeding up the diagnostic process. nih.gov

While these compounds are effective for detection, their direct antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), has also been evaluated. Studies have shown that the antimicrobial efficacy of various organic acids and their derivatives can vary significantly among different bacterial species. nih.gov For instance, some compounds may strongly inhibit Gram-positive bacteria at low concentrations, while others are more effective against Gram-negative bacteria. nih.gov

Interactive Data Table: Microbial Detection using Acridone (B373769) Derivatives

| Compound | Target Microorganism/Enzyme | Application | Key Feature |

| 2-(N-L-alanylamino)-10-benzylacridone | Gram-negative bacteria (L-alanine aminopeptidase) | Detection in solid media | Non-diffusing fluorophore |

| 2-(N-β-alanylamino)-10-benzylacridone | Pseudomonas aeruginosa, Serratia marcescens (β-alanyl aminopeptidase) | Detection in solid media | Non-diffusing fluorophore |

Assessment in Mammalian Cell Lines (Excluding Cytotoxicity and Safety Profiles)

The utility of mammalian cell lines in biomedical research is extensive, serving as crucial models for understanding fundamental cellular processes and for the production of therapeutic proteins. nih.govnih.gov These cell lines allow for the investigation of gene function, protein expression, and the effects of various compounds on cellular physiology. nih.gov

In the context of N-(L-Leucyl)-2-aminoacridone and related compounds, mammalian cell lines can be employed to elucidate mechanisms of action and cellular responses. For instance, the expression of recombinant proteins in mammalian cells is a key technology. Cell lines like Chinese Hamster Ovary (CHO) cells are often used due to their ability to perform complex post-translational modifications, ensuring the biological activity of the produced proteins. nih.gov This is critical for producing proteins for therapeutic use, such as urokinase and β-interferon. nih.govnih.gov

The process of protein production in mammalian cells involves several stages, including the choice of an appropriate cell line, transfection with a vector carrying the gene of interest, and selection of stable transformants. nih.gov Various vector systems, including plasmid-based vectors and viral vectors (adenovirus, retrovirus), are utilized to introduce the genetic material into the host cells. nih.gov The efficiency of gene expression can be enhanced by using strong promoters and other regulatory elements in the vector design. nih.gov

Furthermore, mammalian cells possess sophisticated intracellular transport pathways, such as the endoplasmic reticulum (ER) and Golgi apparatus, which are responsible for the correct folding, modification, and sorting of proteins. nih.gov Understanding how a compound like N-(L-Leucyl)-2-aminoacridone might interact with or modulate these pathways can provide insights into its biological activity. For example, studies on lysosomal transporters like SPNS1 in HeLa cells have revealed their importance in lipid metabolism and cellular homeostasis. elifesciences.org

Phenotypic Screening and High-Throughput Assay Development

The development of robust HTS assays is a critical first step. These assays must be miniaturized, automated, and provide a reliable readout. bmglabtech.com Various detection technologies, such as fluorescence and luminescence, are commonly used in HTS. researchgate.net For example, a continuous assay was developed for HTS to identify inhibitors of the purine (B94841) salvage pathway in Plasmodium falciparum, the parasite that causes malaria. nih.gov

In the context of N-(L-Leucyl)-2-aminoacridone, phenotypic screening in relevant cell-based models could uncover novel biological activities. For instance, screening this compound against a panel of cancer cell lines could identify potential anti-cancer effects. rsc.org The process typically involves creating a compound library and then screening it against a specific cellular model. rsc.org Hits are then subjected to further validation and dose-response studies to confirm their activity. unimore.it

Machine learning and chemoinformatic tools are increasingly being used to analyze the large and complex datasets generated from HTS campaigns. unimore.it These computational approaches can help in prioritizing hits, identifying structure-activity relationships, and guiding the design of more potent and selective compounds. unimore.it The ultimate goal of HTS is not to identify a drug directly, but rather to provide promising starting points for further drug development. bmglabtech.com

In Vivo Preclinical Models (Animal Studies)

Efficacy Evaluation in Disease-Specific Animal Models (Excluding Dosage)

The evaluation of a compound's efficacy in disease-specific animal models is a critical step in preclinical research. The choice of animal model is crucial, as physiological differences between strains can significantly impact the observed therapeutic effects. nih.gov For instance, variations in the mononuclear phagocyte system among different mouse strains can affect the in vivo efficacy of antitumor drugs. nih.gov

In the study of infectious diseases, animal models are used to assess the ability of a compound to reduce the burden of infection or to protect against a lethal challenge. For example, a cross-linked oligomer of a muramyl dipeptide derivative was shown to be more effective than the parent compound in protecting mice against bacterial challenge. nih.gov

For neurodegenerative diseases, animal models are used to evaluate the neuroprotective effects of compounds. nih.gov Cell-based assays are often used initially to identify promising candidates, which are then tested in preclinical animal models of diseases like Alzheimer's or Parkinson's. nih.gov

The development of nervous system-specific knockout mice has been instrumental in studying the in vivo roles of specific proteins. For example, mice lacking the Spns1 gene in the nervous system develop neurological symptoms and exhibit dysmyelination, highlighting the importance of this lysosomal transporter in the nervous system. elifesciences.orgbiorxiv.org

Investigation of Biological Responses and Biomarker Changes

Investigating the biological responses and changes in biomarkers following treatment with a compound in vivo provides valuable information about its mechanism of action and potential therapeutic effects. Lipidomic and metabolomic approaches are increasingly being used to identify biomarkers associated with disease and treatment response. nih.gov

For example, in kidney cancer research, mass spectrometry-based methods have been used to compare the lipid and metabolite profiles of tumor and normal tissues, leading to the identification of potential diagnostic biomarkers. nih.gov Similarly, comprehensive lipidomic analysis of the brains of Spns1-deficient mice revealed a significant accumulation of lysophospholipids, providing a key insight into the molecular consequences of this genetic defect. elifesciences.orgbiorxiv.org

In the context of N-(L-Leucyl)-2-aminoacridone, in vivo studies could involve monitoring changes in specific biomarkers related to the disease model being studied. For instance, in a cancer model, this could include measuring the levels of tumor-specific antigens or signaling molecules. In an infectious disease model, it could involve quantifying the inflammatory response or the level of specific cytokines.

The use of advanced analytical techniques allows for the simultaneous measurement of a large number of metabolites and lipids, providing a comprehensive picture of the biological response to a compound. This information is crucial for understanding the compound's efficacy and for identifying potential biomarkers that could be used in future clinical studies.

Route of Administration Considerations for Preclinical Studies (Excluding Dosage)

The selection of an appropriate route of administration is a critical factor in the design of preclinical studies for a novel therapeutic candidate such as N-(L-Leucyl)-2-aminoacridone. This decision influences the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its efficacy and potential toxicity in in vivo models. While specific studies detailing the administration routes for N-(L-Leucyl)-2-aminoacridone are not extensively documented in publicly available literature, considerations can be inferred from research on structurally related aminoacridine derivatives and general principles of preclinical drug development.

The choice of administration route in preclinical animal models is guided by several factors, including the physicochemical properties of the compound, the intended clinical application, and the specific aims of the study. For a compound like N-(L-Leucyl)-2-aminoacridone, which combines an aminoacridone core with an L-leucine moiety, both parenteral and oral routes of administration are plausible for investigation in preclinical settings.

Parenteral Routes:

Parenteral administration, which includes intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections, bypasses the gastrointestinal tract and allows for direct entry of the compound into systemic circulation.

Intravenous (IV) Administration: This route ensures 100% bioavailability, providing a rapid onset of action and precise control over circulating drug concentrations. IV administration is often employed in initial efficacy and pharmacokinetic studies to establish a baseline for the compound's activity without the confounding factor of oral absorption. For acridine (B1665455) derivatives, IV administration has been utilized in preclinical studies. nih.gov General good practice guidelines for IV administration in animal models emphasize the importance of using appropriate vehicles and injection speeds to avoid adverse reactions. washcoll.edugv-solas.de The formulation for IV administration must be a sterile, pyrogen-free solution.

Intraperitoneal (IP) Administration: IP injection is a common route in small animal models, particularly mice and rats, due to its relative ease of administration. While absorption from the peritoneal cavity is generally rapid and extensive, it can be more variable than IV administration. Studies on other 9-aminoacridine (B1665356) derivatives have successfully used the IP route to evaluate their antitumor effects in murine models. nih.gov This route is often chosen for repeated administrations in efficacy studies.

Oral Route:

Oral administration is the most common and convenient route for clinical use, making its evaluation in preclinical studies essential for drugs intended for oral delivery. The oral bioavailability of a compound is dependent on its solubility, permeability across the intestinal epithelium, and stability in the gastrointestinal environment.

The selection of the administration route for N-(L-Leucyl)-2-aminoacridone in any given preclinical study would be hypothesis-driven. For example, IV administration would be optimal for mechanistic studies requiring precise plasma concentrations, while oral administration would be necessary to assess the compound's potential as an orally active agent. The choice of vehicle for administration is also a critical consideration, with the ideal vehicle being inert and having no effect on the compound's properties or the animal's physiology. washcoll.eduntnu.edu

The following table summarizes the routes of administration used in preclinical studies for various acridine derivatives, providing a reference for potential approaches for N-(L-Leucyl)-2-aminoacridone.

| Acridine Derivative | Route of Administration | Animal Model | Purpose of Study | Reference |

| Acridine-based compounds | Not specified | Mouse | Glioma treatment | iiarjournals.org |

| Acridine–thiosemicarbazone derivatives | Oral | Mouse | Acute toxicity | mdpi.com |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Intraperitoneal (i.p.) | Mouse | Antitumor and antinociceptive activity | nih.gov |

| 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) | Intravenous (IV), Oral | Rat | Pharmacokinetics | nih.govacs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design of Analog Libraries for SAR Probing

A cornerstone of SAR exploration is the design and synthesis of analog libraries. By creating a series of related compounds where specific parts of the N-(L-Leucyl)-2-aminoacridone scaffold are systematically varied, researchers can probe the molecular interactions that govern its biological function.

Positional scanning is a strategy used to understand the contribution of different substituents at various positions on the parent molecule. For N-(L-Leucyl)-2-aminoacridone, this involves modifying three primary regions: the L-leucine side chain, the acridone (B373769) core, and the amino group.

L-Leucine Side Chain: The isobutyl group of the leucine (B10760876) residue is a key feature. SAR studies would involve replacing this group with other alkyl, aryl, or functionalized moieties to determine the impact of size, lipophilicity, and polarity on activity. For instance, replacing the isobutyl group with smaller (e.g., alanine) or larger, more sterically hindered groups (e.g., tert-butyl) can reveal the spatial constraints of the target's binding pocket.

Acridone Core: The tricyclic acridone system is a planar, aromatic structure crucial for the compound's activity, likely through intercalation with DNA or interaction with flat receptor surfaces. nih.gov Substituents can be introduced at various positions on the aromatic rings to probe electronic and steric effects. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can modulate the electronic distribution of the ring system, affecting binding affinity.

Amino Group: The 2-amino group on the acridone core and the secondary amine linking the leucine moiety are potential sites for hydrogen bonding. Modifications, such as alkylation or acylation, can determine the importance of these groups as hydrogen bond donors or acceptors.

The following table illustrates a hypothetical positional scanning library for N-(L-Leucyl)-2-aminoacridone and the potential impact of substitutions on biological activity.

| Analog | Modification Site | Substituent (R) | Hypothetical Rationale for Activity Change | Predicted Relative Activity |

| Parent | - | - | Reference compound | 100% |

| A1 | L-Leucine Side Chain | Methyl (Alanine analog) | Reduced hydrophobic interaction in the binding pocket. | 50% |

| A2 | L-Leucine Side Chain | Benzyl (Phenylalanine analog) | Introduces π-π stacking potential; may be too bulky. | 80% |

| A3 | Acridone Core (Position 7) | -Cl | Electron-withdrawing group alters π-system electronics. | 110% |

| A4 | Acridone Core (Position 7) | -OCH₃ | Electron-donating group may enhance binding through electronic effects. | 90% |

| A5 | 2-Amino Group | -C(O)CH₃ (Acetylated) | Removes hydrogen bond donor capability, potentially reducing affinity. | 30% |

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Flexible molecules often lose significant conformational entropy upon binding to a target, which is energetically unfavorable. drugdesign.org Rigidification, or the introduction of conformational constraints, is a powerful strategy to pre-organize a molecule into its bioactive conformation, thereby enhancing potency and potentially improving selectivity. drugdesign.orgrsc.org

For N-(L-Leucyl)-2-aminoacridone, which has a flexible leucyl side chain, several rigidification strategies could be employed:

Cyclization: The side chain can be cyclized back onto the acridone core or the linker region. For example, creating a lactam bridge between the leucine's carboxyl group and another position on the acridone ring would severely restrict conformational freedom.

Incorporation of Rigid Spacers: Replacing single bonds in the linker with double bonds or incorporating small rings (e.g., cyclopropane) can limit bond rotation.

Introduction of Bulky Groups: Adding sterically demanding groups adjacent to rotatable bonds can favor specific rotamers (isomers resulting from rotation about single bonds).

These strategies provide valuable insights into the three-dimensional shape required for biological activity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable for modern drug discovery, allowing for the analysis of SAR in a quantitative manner and the prediction of the activity of novel compounds.

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling can be used. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for biological activity. nih.gov

To develop a pharmacophore model for N-(L-Leucyl)-2-aminoacridone analogs, the following steps would be taken:

Training Set Selection: A set of structurally diverse analogs with a wide range of biological activities is chosen.

Conformational Analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature Identification and Alignment: The common chemical features present in the active molecules are identified. The molecules are then aligned in 3D space based on these features.

Pharmacophore Generation and Validation: A hypothesis is generated that places these features in a specific 3D arrangement. The model is then validated by its ability to distinguish known active compounds from inactive ones. pharmacophorejournal.com

For N-(L-Leucyl)-2-aminoacridone, a likely pharmacophore model would include a hydrophobic feature corresponding to the leucine side chain, an aromatic ring feature for the acridone core, and hydrogen bond donor/acceptor sites at the amino and carbonyl groups.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a quantitative correlation between the biological activity of a set of compounds and their 3D molecular properties. slideshare.net

Comparative Molecular Field Analysis (CoMFA): In CoMFA, a set of structurally related and biologically active molecules are aligned. The aligned molecules are then placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom. drugdesign.orgunicamp.br The resulting field values are used as descriptors in a statistical analysis, typically Partial Least Squares (PLS), to generate a QSAR model. The model is often visualized as 3D contour maps, where different colored regions indicate areas where, for example, bulky groups would increase activity (favorable steric region) or where positive charge would decrease activity (unfavorable electrostatic region). scirp.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, and hydrogen bond donor and acceptor fields. slideshare.net This provides a more comprehensive picture of the molecular properties influencing activity.

For a series of N-(L-Leucyl)-2-aminoacridone analogs, a 3D-QSAR study could reveal specific regions around the molecule where modifications would be most impactful. For example, a CoMFA map might show a green contour near the isobutyl group, indicating that larger hydrophobic groups in this region would enhance activity. Conversely, a red contour near the 2-amino group might suggest that negatively charged substituents are disfavored. scirp.org

Interplay between Structure and Biological Activity

The collective findings from SAR, SPR, and computational studies create a comprehensive understanding of how the structure of N-(L-Leucyl)-2-aminoacridone relates to its biological function. The L-leucine moiety, for instance, is not merely a passive component but likely plays a crucial role in molecular recognition, with its size, shape, and hydrophobicity being finely tuned for optimal interaction with a specific binding pocket.

The planar acridone core is likely the primary anchor to the biological target. Its ability to engage in π-π stacking or intercalation is modulated by the electronic properties of substituents on the rings. The precise positioning of the 2-amino group and the amide linker likely provides directional hydrogen bonding interactions that are critical for affinity and specificity.

Ultimately, the biological activity of N-(L-Leucyl)-2-aminoacridone is a result of the synergistic interplay of these structural components. The flexible leucine side chain allows the molecule to adopt a specific conformation to fit into the binding site, while the rigid acridone core provides a stable platform for high-affinity interactions. Computational models like CoMFA and CoMSIA can translate these complex interactions into predictive models, guiding the rational design of new analogs with improved potency and optimized properties.

Scientific Article on N-(L-Leucyl)-2-aminoacridone Forthcoming Pending Further Research

Despite a comprehensive search of scientific literature and databases, detailed research findings on the structure-activity relationship (SAR) and structure-property relationship (SPR) of the chemical compound N-(L-Leucyl)-2-aminoacridone are not currently available.

While the constituent parts of the molecule, the L-Leucine amino acid and the 2-aminoacridone (B130535) scaffold, are subjects of individual and broader chemical and pharmacological research, specific studies focusing on the combined entity and its biological interactions are not present in the public domain.

However, without dedicated studies on N-(L-Leucyl)-2-aminoacridone, any discussion regarding the identification of its key structural features for a desired activity or the elucidation of its structural determinants for target selectivity would be purely speculative. Generating an article with the requested detailed structure would require non-existent research data.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization

In Vitro ADME Properties (Excluding Toxicity)

In vitro ADME assays serve as an early-stage assessment to profile the pharmacokinetic characteristics of a compound. bioduro.comchempartner.com These tests utilize various cellular and subcellular systems to model biological processes, providing key insights before advancing to in vivo studies. criver.com

Metabolic stability is a critical parameter that predicts a compound's persistence in the body, influencing its bioavailability and duration of action. solvobiotech.com This property is typically assessed using liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. mercell.comspringernature.com

The assay involves incubating the test compound with these systems and monitoring the decrease in its concentration over time. youtube.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com Microsomal assays are particularly useful for evaluating metabolism mediated by cytochrome P450 (CYP450) enzymes, while hepatocyte assays provide a more comprehensive view by including both Phase I and Phase II metabolic pathways. solvobiotech.comyoutube.com A compound with high metabolic stability is cleared more slowly, potentially leading to a longer duration of effect in vivo.

| Test System | Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) |

|---|---|---|---|

| Human Liver Microsomes | N-(L-Leucyl)-2-aminoacridone | Data not available | Data not available |

| Positive Control (e.g., Midazolam) | Value (e.g., <10) | Value (e.g., >150) | |

| Human Hepatocytes | N-(L-Leucyl)-2-aminoacridone | Data not available | Data not available |

| Positive Control | Data not available | Data not available |

The extent to which a compound binds to plasma proteins, such as albumin, is a crucial determinant of its pharmacokinetic profile. nih.gov Only the unbound fraction of a drug is free to distribute into tissues, interact with its therapeutic target, and be cleared from the body. nih.gov High plasma protein binding can limit the amount of available drug, affecting its efficacy and distribution. In vitro methods like rapid equilibrium dialysis (RED) and ultrafiltration are commonly employed to determine the percentage of a compound that remains unbound in plasma from various species. criver.com Understanding these binding characteristics is essential for interpreting pharmacokinetic data and predicting in vivo behavior.

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. nih.gov The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. nih.govenamine.net Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters similar to the intestinal epithelium. nih.govevotec.com

Permeability is quantified by the apparent permeability coefficient (Papp). bioduro.com The assay measures transport in both the apical-to-basolateral (A→B) direction, simulating absorption into the bloodstream, and the basolateral-to-apical (B→A) direction. nih.gov The ratio of these measurements (Efflux Ratio = Papp (B→A) / Papp (A→B)) indicates whether the compound is subject to active efflux, a mechanism where transporters like P-glycoprotein (P-gp) pump substances out of the cell, potentially limiting absorption. evotec.com Cellular uptake can occur through various mechanisms, including passive diffusion for lipophilic compounds and carrier-mediated transport or endocytosis for others. nih.govresearchgate.net

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| N-(L-Leucyl)-2-aminoacridone | Data not available | Data not available | Data not available | Data not available |

| High Permeability Control (e.g., Propranolol) | Value (e.g., >10) | Value (e.g., >10) | Value (e.g., ~1) | High |

| Low Permeability Control (e.g., Atenolol) | Value (e.g., <1) | Value (e.g., <1) | Value (e.g., ~1) | Low |

| Efflux Substrate Control (e.g., Talinolol) | Value (e.g., <5) | Value (e.g., >10) | Value (e.g., >2) | Moderate with Efflux |

In Vivo Preclinical Pharmacokinetics (Excluding Dosage/Administration, Safety)

In vivo studies in animal models provide an integrated understanding of a compound's ADME properties within a complex biological system. nih.govresearchgate.net These studies are essential for correlating in vitro data with in vivo outcomes and for predicting human pharmacokinetics. nih.gov

Following administration to animal models such as mice, rats, or dogs, the absorption and distribution of a compound are characterized by measuring its concentration in plasma and various tissues over time. nih.govnih.gov Key pharmacokinetic parameters derived from these studies include:

Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation, indicating the extent of absorption.

Maximum Concentration (Cmax) : The peak plasma concentration achieved.

Time to Maximum Concentration (Tmax) : The time at which Cmax is observed.

Area Under the Curve (AUC) : A measure of total drug exposure over time.

Volume of Distribution (Vd) : An apparent volume that describes how extensively the compound distributes into body tissues compared to plasma. A large Vd suggests significant tissue distribution. nih.gov

These studies are vital for understanding how efficiently a compound is absorbed and where it travels within the body. nih.gov

PK/PD Relationship Modeling in Preclinical Disease Models6.3. Biotransformation Pathways and Metabolite Profiling (Excluding Metabolite Identification)

A table of compound names mentioned in the article is also not applicable as no specific compounds related to the metabolism or interaction of N-(L-Leucyl)-2-aminoacridone could be discussed.

Advanced Analytical and Bioanalytical Methodologies for N L Leucyl 2 Aminoacridone

Quantitative Bioanalysis in Biological Matrices

The quantitative determination of N-(L-Leucyl)-2-aminoacridone in complex biological matrices such as plasma, serum, or tissue homogenates is critical for understanding its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. nih.gov

Development of LC-MS/MS Methods for N-(L-Leucyl)-2-aminoacridone Detection

A robust LC-MS/MS method for N-(L-Leucyl)-2-aminoacridone would be developed to ensure reliable quantification. Given the compound's structure, which includes a polar L-leucine moiety and a more hydrophobic acridone (B373769) core, chromatographic separation could be achieved using either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). HILIC is often advantageous for separating polar compounds like amino acids. nih.gov

The mass spectrometer would be operated in positive ion mode using electrospray ionization (ESI). Detection would be performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion after collision-induced dissociation. Hypothetical MRM transitions would be optimized by direct infusion of a standard solution of the analyte.

A suitable stable isotope-labeled internal standard (SIL-IS), such as N-(L-Leucyl-d10)-2-aminoacridone, would be crucial to correct for matrix effects and variations during sample processing and analysis. nih.gov

Table 1: Proposed LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | e.g., Intrada Amino Acid column |

| Mobile Phase A | 100 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile (B52724) with 0.3% Formic Acid |

| Flow Rate | 0.5 - 0.7 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ for N-(L-Leucyl)-2-aminoacridone |

| Product Ion | Characteristic fragment ion (e.g., loss of leucine) |

| Internal Standard | Stable Isotope-Labeled N-(L-Leucyl)-2-aminoacridone |

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is essential to remove interfering substances like proteins and phospholipids (B1166683) from biological matrices, which can suppress the ionization of the target analyte and compromise data quality. nih.govbiotage.com The choice of technique depends on the required cleanliness, throughput, and concentration levels.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. biotage.com After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it offers minimal cleanup and may lead to significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). This technique provides a cleaner extract than PPT but is more labor-intensive. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly selective method that provides the cleanest extracts. opentrons.com It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) would depend on the physicochemical properties of N-(L-Leucyl)-2-aminoacridone.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Low selectivity, high matrix effects |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Good cleanup, removes non-volatile salts | Labor-intensive, requires solvent optimization |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | High selectivity, cleanest extracts, amenable to automation | Higher cost, requires method development |

Validation of Bioanalytical Methods (Specificity, Sensitivity, Accuracy, Precision)

Any quantitative bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.euich.org The key validation parameters include:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The analyte response at the LLOQ should be at least five times the response of a blank sample.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal concentration, while precision describes the degree of scatter between repeated measurements. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several analytical runs. gmp-compliance.org

Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. A calibration curve should be generated for each analytical run using at least six non-zero standards. nih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No significant interference at the retention time of the analyte in blank samples. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy (Mean) | Within ±15% of the nominal value for QC samples (±20% at LLOQ). europa.eu |

| Precision (%CV) | ≤15% for QC samples (≤20% at LLOQ). europa.eu |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Should be consistent and precise across the concentration range. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for characterizing the intrinsic properties of N-(L-Leucyl)-2-aminoacridone and studying its interactions with other molecules. The acridone moiety is a well-known fluorophore, making fluorescence and UV-Vis spectroscopy particularly useful.

Fluorescence Spectroscopy for Molecular Probing and Interactions

The 2-aminoacridone (B130535) (AMAC) core of the molecule is highly fluorescent. sigmaaldrich.com The conjugation of L-leucine to this fluorophore creates a probe whose fluorescence properties can be sensitive to its local environment. Changes in fluorescence intensity, emission wavelength, and lifetime can be used to study binding events, conformational changes in biomolecules, or changes in solvent polarity. rsc.org

Studies on the parent fluorophore, 2-aminoacridone, and its derivatives show strong fluorescence emission in the green-yellow region of the spectrum. rsc.orgnih.gov The fluorescence quantum yield and lifetime are key parameters that define its brightness and utility as a molecular probe. For instance, the quantum yield of some acridone derivatives can be significantly higher than that of the parent 2-aminoacridone, making them brighter probes. nih.gov The interaction of the leucine (B10760876) side chain with specific binding pockets or surfaces could modulate these fluorescence properties, providing a mechanism for sensing.

Table 4: Representative Spectroscopic Properties of 2-Aminoacridone Derivatives

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Excitation Maximum (λex) | ~420 - 430 nm | Dependent on solvent and substitution. sigmaaldrich.comnih.gov |

| Emission Maximum (λem) | ~530 - 572 nm | Exhibits a large Stokes shift. rsc.orgnih.gov |

| Fluorescence Lifetime (τ) | ~10 - 13 ns | Measured by time-correlated single photon counting. rsc.orgnih.gov |

| Quantum Yield (QY) | 0.10 - 0.25 | Can be enhanced by derivatization. nih.gov |

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy measures the absorption of light by the molecule as a function of wavelength. The acridone ring system possesses extensive conjugation, leading to strong absorption bands in the UV and visible regions. unl.pt These absorptions correspond to π→π* electronic transitions. utoronto.ca

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward method for determining the concentration of N-(L-Leucyl)-2-aminoacridone in pure solutions. The molar extinction coefficient (ε) at the absorption maximum (λmax) is a characteristic constant for the compound under specific solvent conditions.